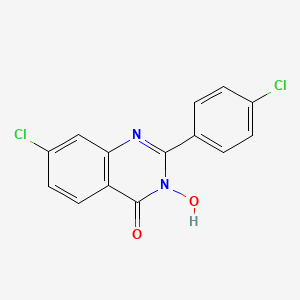
7-chloro-2-(4-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone
Descripción general
Descripción
7-chloro-2-(4-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone is a quinazolinone derivative known for its diverse biological activities. Quinazolinones are a class of heterocyclic compounds that have been extensively studied due to their potential therapeutic applications. This particular compound features a quinazolinone core with chloro and hydroxy substituents, making it a subject of interest in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2-(4-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloroaniline and anthranilic acid.
Formation of Quinazolinone Core: The initial step involves the cyclization of anthranilic acid with 4-chloroaniline in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the quinazolinone core.
Chlorination: The resulting quinazolinone is then chlorinated using thionyl chloride (SOCl2) to introduce the chloro substituent at the 7-position.
Hydroxylation: Finally, the compound undergoes hydroxylation at the 3-position using a suitable hydroxylating agent like sodium hydroxide (NaOH) or hydrogen peroxide (H2O2).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
7-chloro-2-(4-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone undergoes various chemical reactions, including:
Oxidation: The hydroxy group at the 3-position can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the chloro substituents.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of 7-chloro-2-(4-chlorophenyl)-3-oxo-4(3H)-quinazolinone.
Reduction: Formation of 2-(4-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone.
Substitution: Formation of various substituted quinazolinone derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
7-chloro-2-(4-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazolinone derivatives.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It has shown promise in preclinical studies as an anti-inflammatory, anticancer, and antimicrobial agent.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 7-chloro-2-(4-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits certain enzymes by binding to their active sites, thereby blocking their activity.
Signal Transduction Pathways: It modulates signal transduction pathways involved in inflammation and cell proliferation.
DNA Intercalation: The compound can intercalate into DNA, disrupting its function and leading to cell death in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
7-chloro-2-(4-chlorophenyl)-3-oxo-4(3H)-quinazolinone: Similar structure but with a ketone group instead of a hydroxy group.
2-(4-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone: Lacks the chloro substituent at the 7-position.
7-chloro-2-(4-methylphenyl)-3-hydroxy-4(3H)-quinazolinone: Similar structure but with a methyl group instead of a chloro group on the phenyl ring.
Uniqueness
7-chloro-2-(4-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both chloro and hydroxy groups enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications.
Propiedades
IUPAC Name |
7-chloro-2-(4-chlorophenyl)-3-hydroxyquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2O2/c15-9-3-1-8(2-4-9)13-17-12-7-10(16)5-6-11(12)14(19)18(13)20/h1-7,20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QISSUAOUGWMPDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=CC(=C3)Cl)C(=O)N2O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


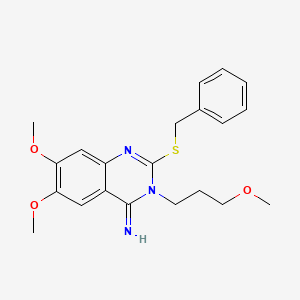
![1-[1-(4-bromophenyl)-1H-pyrrol-2-yl]-2,2,2-trifluoro-1-ethanone](/img/structure/B3037258.png)
![3-(1,3-Benzodioxol-5-yl)-3-{[(benzyloxy)carbonyl]amino}propanoic acid](/img/structure/B3037259.png)
![1-[1-(4-bromophenyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone](/img/structure/B3037260.png)
![1-[(4-chlorophenyl)sulfonyl]tetrahydro-3H-pyrazol-3-one](/img/structure/B3037261.png)
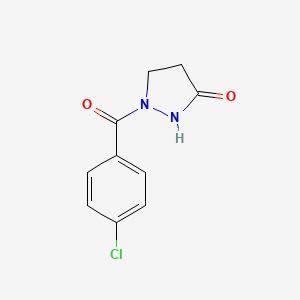
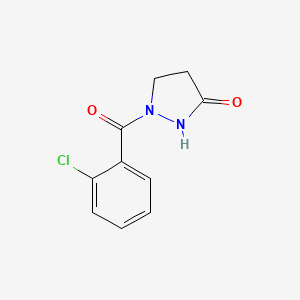
![7-[4-(4-Chlorophenyl)piperazino]-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B3037266.png)
![5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl 4-fluorophenyl sulfide](/img/structure/B3037267.png)
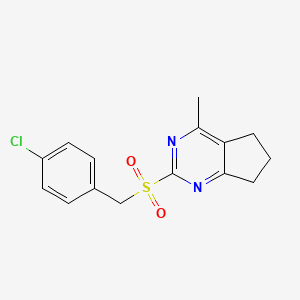
![6-[(4-Chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B3037269.png)
![1-(3-chlorobenzyl)-3-{5-[(2,4-dichlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2(1H)-pyridinone](/img/structure/B3037270.png)
![1-(3,4-dichlorobenzyl)-3-[4-methyl-5-(2-propynylsulfanyl)-4H-1,2,4-triazol-3-yl]-2(1H)-pyridinone](/img/structure/B3037274.png)
![1-(2,4-dichlorobenzyl)-3-[4-methyl-5-(2-propynylsulfanyl)-4H-1,2,4-triazol-3-yl]-2(1H)-pyridinone](/img/structure/B3037275.png)
